3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, an isopropyl group, and a methyl group, along with a pyridine ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 4-substituted pyrazoles, have been shown to act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase . This suggests that 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine might interact with its targets in a similar manner, potentially leading to changes in the metabolic processes involving alcohol dehydrogenase.
Biochemical Pathways
Given that similar compounds have been shown to inhibit liver alcohol dehydrogenase , it’s plausible that this compound could affect pathways involving this enzyme. Alcohol dehydrogenase plays a crucial role in the metabolism of alcohols and aldehydes, and its inhibition could lead to downstream effects on these metabolic pathways.
Result of Action
Given that similar compounds have been shown to inhibit liver alcohol dehydrogenase , it’s plausible that this compound could have similar effects. This could potentially lead to changes in the metabolism of alcohols and aldehydes at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit liver alcohol dehydrogenase, an enzyme crucial for the metabolism of alcohols . The interaction between this compound and liver alcohol dehydrogenase is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to altered cellular metabolism and changes in cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with liver alcohol dehydrogenase, for instance, involves the inhibition of the enzyme’s activity by occupying its active site . Additionally, this compound can induce changes in gene expression, particularly those genes associated with stress responses and metabolic pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been found to degrade under certain conditions, which can influence its efficacy and potency . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can affect metabolic flux and the levels of various metabolites . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential interactions with other drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution pattern of the compound can affect its efficacy and toxicity, making it an important factor in drug development .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function within the cell . For example, its presence in the mitochondria may influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by bromination and subsequent alkylation to introduce the isopropyl and methyl groups. The final step involves coupling the pyrazole derivative with a pyridine ring under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The pyrazole and pyridine rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
- 3-(4-fluoro-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
- 3-(4-methyl-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
Uniqueness
The presence of the bromine atom in 3-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. This can influence its behavior in substitution reactions and its overall biological activity .
Properties
IUPAC Name |
3-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-5-4-6-14-7-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPMMKFHSRPZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C2=CN=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.